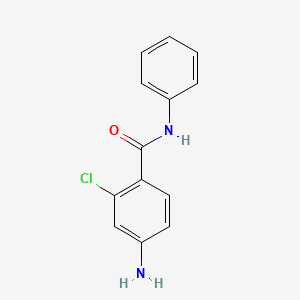

4-amino-2-chloro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-2-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O. It is a crystalline solid, typically appearing as a light yellow to brown powder. This compound is known for its stability and solubility in certain organic solvents like dimethyl sulfoxide and dichloromethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-phenylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Analyse Des Réactions Chimiques

Characterization Techniques

2.1 FTIR Spectroscopy

Key absorption bands for similar benzamide derivatives include:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (amine) stretching | ~3244–3344 |

| C=O (amide) stretching | ~1664–1735 |

| C-Cl stretching | ~747–770 |

| Aromatic C-H stretching | ~3074–3100 |

2.2 NMR Spectroscopy

For characterization, ¹H NMR data may include:

Reaction Mechanisms and Transformations

3.1 Hydrolysis

-

Conditions : Acidic or basic aqueous solutions.

-

Outcome : Cleavage of the amide bond, yielding the corresponding carboxylic acid and aniline.

3.2 Alkylation/Alkylation of the amine group

-

Reagents : Alkyl halides (e.g., methyl iodide) or alkylation agents.

-

Conditions : Basic conditions (e.g., NaOH) to deprotonate the amine, enabling nucleophilic attack.

3.3 Substitution reactions

-

Electrophilic aromatic substitution : Chlorination or nitration at the para position of the benzamide ring .

Biological Activity and SAR Studies

While direct data for 4-amino-2-chloro-N-phenylbenzamide is limited, analogous compounds exhibit:

-

Anticancer activity : Some benzamide derivatives show cytotoxic effects against cancer cell lines (e.g., MDA-MB-231).

-

Antiviral potential : Structural modifications (e.g., substituents on the aniline ring) enhance activity against viruses like enterovirus 71.

Stability and Solubility

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Amino-2-chloro-N-phenylbenzamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research indicates that this compound may inhibit specific enzymes and receptors involved in cancer cell proliferation and inflammation pathways, suggesting its utility in cancer treatment .

- Antiparasitic Effects : The compound has demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, by disrupting kinetoplast DNA function, which is critical for parasite survival .

The biological activity of this compound is attributed to its structural features that allow it to bind to active sites on target proteins. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways, potentially leading to reduced inflammation and tumor growth.

- DNA Interaction : It has been shown to interact with AT-rich regions of DNA, which is significant for targeting certain parasites and cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzamide derivatives including this compound were tested against common bacterial strains. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Ciprofloxacin | Staphylococcus aureus | 18 |

| This compound | Pseudomonas aeruginosa | 22 |

| Ciprofloxacin | Pseudomonas aeruginosa | 15 |

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231). The compound showed IC50 values significantly lower than those of established chemotherapeutic agents like cisplatin, indicating its potential as a new anticancer drug.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.5 |

| Cisplatin | MDA-MB-231 | 39.5 |

Mécanisme D'action

The mechanism of action of 4-amino-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-2-chlorobenzamide

- 2-chloro-5-nitro-N-phenylbenzamide

- 4-amino-2-chlorobenzonitrile

Uniqueness

4-amino-2-chloro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Activité Biologique

4-Amino-2-chloro-N-phenylbenzamide is a compound of interest in medicinal chemistry, characterized by its unique structure that includes an amino group, a chloro substituent, and a phenyl group attached to a benzamide backbone. Its molecular formula is C13H12ClN3O, with a molecular weight of approximately 231.68 g/mol. The compound is noted for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives of this compound have been shown to possess enhanced selectivity and potency against cancer cell lines, including HepG2 and MDA-MB-231 cells. For instance, one derivative exhibited an IC50 value of 0.27 μM against human adenovirus (HAdV), indicating strong antiviral activity alongside its anticancer effects .

The mechanism of action for this compound appears to involve interactions with specific molecular targets, such as enzymes or receptors. In the context of cancer research, it may disrupt signaling pathways essential for tumor growth and survival. In antimicrobial applications, it could inhibit essential bacterial processes, leading to cell death .

Comparison of Biological Activities

| Activity | IC50 Value | Target | Reference |

|---|---|---|---|

| Antiviral (against HAdV) | 0.27 μM | HAdV DNA replication | |

| Anticancer (HepG2 cells) | 1.30 μM | HDAC3 inhibition | |

| Antimicrobial | Varies | Bacterial enzymes |

Synthesis Pathways

| Compound | Synthesis Method | Yield |

|---|---|---|

| This compound | Reaction between 4-chlorobenzoic acid and aniline derivatives in presence of coupling agents like thionyl chloride | High |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Substitution reactions involving chlorinated derivatives | Moderate |

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of substituted benzamides, this compound was found to significantly inhibit HAdV replication with an IC50 value of 0.27 μM. This study highlighted the potential for developing new antiviral therapies based on this compound's structure .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer efficacy of this compound against various cancer cell lines. The study demonstrated that certain derivatives not only inhibited tumor growth but also induced apoptosis in HepG2 cells, showcasing their potential as lead compounds for further drug development .

Propriétés

IUPAC Name |

4-amino-2-chloro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPGIJGCWPBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.